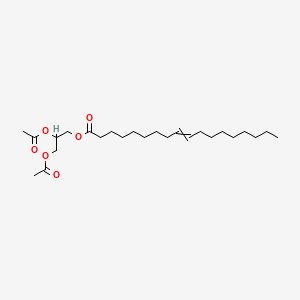![molecular formula C47H65NO4PPdS+ B13775207 Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B13775207.png)
Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VPhos Pd G4: is a fourth-generation Buchwald palladacycle precatalyst. It is a highly active and versatile compound used primarily in cross-coupling reactions, such as the Lipshutz–Negishi cross-coupling of alkyl halides with aryl electrophiles . This compound is known for its stability in air, moisture, and thermal conditions, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: VPhos Pd G4 is synthesized from biaryl (dialkyl)phosphine ligands. The preparation involves the methylation of the amino group on the biphenyl backbone, which helps to prevent the limitations observed in the third-generation precatalysts . The synthetic route typically includes the use of octanoic acid/sodium octanoate surfactant system to enable rapid synthesis of a wide spectrum of alkylated scaffolds from alkyl zinc reagents .
Industrial Production Methods: The industrial production of VPhos Pd G4 involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process is designed to be efficient and scalable, allowing for the production of significant quantities of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: VPhos Pd G4 undergoes several types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include alkyl halides, aryl electrophiles, and alkyl zinc reagents. The conditions typically involve the use of a surfactant system of octanoic acid/sodium octanoate, which enables the efficient formation of C(sp3)–C(sp2) cross-coupled products .
Major Products: The major products formed from these reactions are diverse C(sp3)–C(sp2) cross-coupled products, which are valuable intermediates in the synthesis of complex organic molecules .
Scientific Research Applications
VPhos Pd G4 has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules through various cross-coupling reactions.
Biology: The compound is utilized in the development of biologically active molecules and pharmaceuticals.
Medicine: VPhos Pd G4 is employed in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of VPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd−amido complex. This active species then participates in cross-coupling reactions to form the desired products . The molecular targets and pathways involved include the activation of alkyl halides and aryl electrophiles, leading to the formation of C(sp3)–C(sp2) bonds .
Comparison with Similar Compounds
- VPhos Pd G3
- XPhos Pd G4
- EPhos Pd G4
- GPhos Pd G4
- t-BuDavePhos Pd G4
Comparison: VPhos Pd G4 is unique due to its improved activity profile for the reductive coupling of non-aromatic heterocyclic alkyl bromides. The methylation of the amino group on the biphenyl backbone helps to prevent the limitations observed in the third-generation precatalysts . This modification enhances its stability and solubility in common organic solvents, making it a superior choice for various cross-coupling reactions .
Properties
Molecular Formula |
C47H65NO4PPdS+ |
|---|---|
Molecular Weight |
877.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C33H49OP.C13H11N.CH4O3S.Pd/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
VAPBXRPNLXSRPD-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


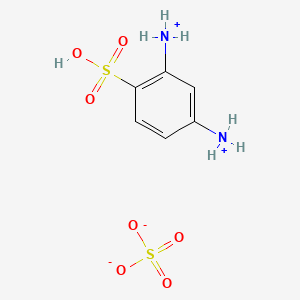
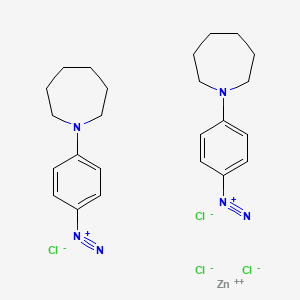
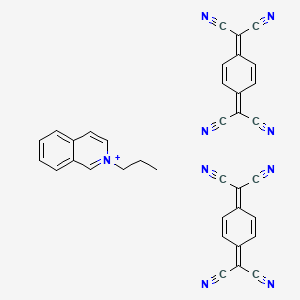

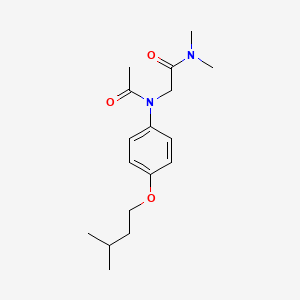
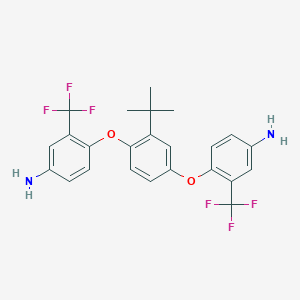
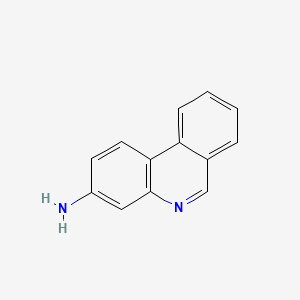
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)


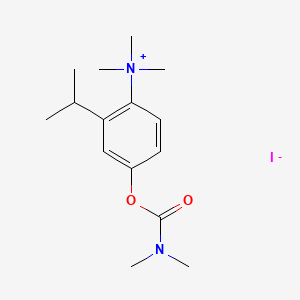

![3-Benzyl[1,1'-biphenyl]-2-ol](/img/structure/B13775187.png)
